2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Description
This compound is a fused pyran derivative featuring a 1,3-benzodioxole substituent, a hydroxymethyl group, and a nitrile functionality. Its molecular architecture positions it within a broader class of pyrano[3,2-b]pyran-3-carbonitriles, which are frequently explored for their biological activities, including antityrosinase and anticancer properties . The hydroxymethyl group at position 6 improves solubility, while the nitrile moiety at position 3 contributes to structural rigidity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c18-5-10-14(8-1-2-12-13(3-8)23-7-22-12)16-15(25-17(10)19)11(21)4-9(6-20)24-16/h1-4,14,20H,6-7,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKNPBMMFZHUSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(=C(OC4=C3OC(=CC4=O)CO)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole derivatives with suitable aldehydes and nitriles under basic conditions. The reaction is often carried out in the presence of catalysts such as piperidine or pyridine, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction parameters to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrano[3,2-b]pyran core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to 2-amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile. A notable investigation synthesized a series of 2-amino-4-aryl derivatives and evaluated their anticancer properties against various human tumor cell lines. The findings indicated that certain derivatives exhibited significant antiproliferative activities, particularly against melanoma cells. Mechanistically, these compounds were found to disrupt microtubule formation and induce G2/M phase cell cycle arrest, thereby inhibiting cancer cell proliferation and promoting apoptosis .
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A2 Melanoma | 15.7 | Microtubule disruption |
| Compound B | MCF7 Breast Cancer | 22.3 | G2/M arrest |
| Compound C | HeLa Cervical Cancer | 18.9 | Apoptosis induction |
Anti-Angiogenic Properties
The compound has also demonstrated anti-angiogenic effects in vitro and in vivo. Studies indicated that it could significantly reduce angiogenesis by inhibiting endothelial cell migration and tube formation. This property is crucial for cancer therapy as it targets the tumor's ability to develop its blood supply, thereby limiting growth and metastasis .
Enzyme Inhibition
Another area of application for this compound is in the inhibition of specific enzymes. For instance, a derivative of the compound was tested for its ability to inhibit tyrosinase activity, which is relevant in skin pigmentation disorders and melanoma treatment. The results showed that this derivative exhibited competitive inhibition with an IC50 value significantly lower than that of standard inhibitors like kojic acid, indicating its potential as a therapeutic agent for skin-related conditions .
Table 2: Enzyme Inhibition Activity
| Compound | Enzyme Target | IC50 Value (µM) | Type of Inhibition |
|---|---|---|---|
| Compound D | Tyrosinase | 7.69 | Competitive |
| Kojic Acid | Tyrosinase | 23.64 | Competitive |
Mechanism of Action
The mechanism of action of 2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzodioxole moiety can interact with aromatic residues in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid side chains.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups : Methoxy (6k) and benzodioxole (target) improve binding to tyrosinase via π-π interactions, whereas electron-withdrawing groups (e.g., chlorine in 3s) reduce activity .
- Heterocyclic Substituents : Pyrazole (10a) and imidazole (10b) derivatives exhibit superior anticancer activity due to interactions with kinase domains .
- Steric Effects : Para-substituted benzyloxy groups (6a) show lower antityrosinase activity (IC₅₀ > 50 µM) compared to the target compound’s benzodioxole, likely due to steric hindrance .
Physicochemical Properties
Melting points and spectroscopic data highlight stability and functional group interactions:
Biological Activity
The compound 2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (CAS No. 860648-63-1) is a synthetic derivative of pyran and benzodioxole that has garnered interest in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 340.29 g/mol. The structural framework combines a pyran ring with a benzodioxole moiety, which is essential for its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxymethyl and carbonitrile groups is believed to enhance electron donation capabilities, thus contributing to free radical scavenging activities.
Antimicrobial Activity
Studies have shown that derivatives of this compound demonstrate notable antimicrobial properties. In vitro assays reveal effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure have shown minimum inhibitory concentrations (MICs) ranging from 0.3 to 8.5 µM against pathogens like E. coli and S. aureus .
| Bacterial Strain | MIC (µM) |
|---|---|
| E. coli | 0.3 - 8.5 |
| S. aureus | 0.1 - 9.5 |
| K. pneumoniae | 16.1 |
Antityrosinase Activity
A specific derivative of this compound demonstrated competitive inhibition of tyrosinase, an enzyme involved in melanin production, with an IC50 value of 7.69 ± 1.99 µM compared to kojic acid (IC50 = 23.64 ± 2.56 µM). This suggests its potential use in skin-whitening formulations or treatments for hyperpigmentation .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects, showing greater efficacy than standard anti-inflammatory agents like curcumin in certain assays . The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The structural components allow for binding interactions with enzymes like tyrosinase and cyclooxygenase (COX), leading to reduced activity and subsequent biological effects.
- Molecular Dynamics : In silico studies suggest that the compound forms stable complexes with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its binding affinity .
Case Studies
- Antimicrobial Efficacy Study : A study demonstrated that a related compound exhibited significant antibacterial activity against both E. coli and S. aureus, suggesting potential use as an antimicrobial agent .
- Skin Whitening Applications : Another investigation focused on the tyrosinase inhibitory activity of the compound indicated its potential in cosmetic applications aimed at reducing skin pigmentation .
Q & A
Q. What are the standard synthetic routes for preparing 2-amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and kojic acid derivatives. For example:
- Catalytic methods : Zn(L-proline)₂ is used as a reusable organocatalyst in domino three-component reactions, achieving high atom economy and yields >75% under reflux conditions in ethanol or methanol .
- Solvent systems : Reactions often employ methanol, ethanol, or DMF as solvents, with reflux times ranging from 5–8 hours. Isolation involves filtration, washing with ethanol/water mixtures, and recrystallization from DMF/ethanol to improve purity .
- Key intermediates : The benzodioxol-5-yl substituent is introduced via aromatic aldehydes (e.g., 3,4-methylenedioxybenzaldehyde), while the hydroxymethyl group originates from kojic acid .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Core techniques include:
- IR spectroscopy : Identifies functional groups (e.g., CN stretch at ~2199–2222 cm⁻¹, NH₂ at ~3327–3400 cm⁻¹, and OH at ~3350–3449 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry and substituent environments. For instance, the hydroxymethyl group appears as a multiplet at δ 4.10–4.56 ppm (¹H), and the benzodioxole carbons resonate at δ 100–150 ppm (¹³C) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., HRMS with [M+Na⁺] or [M+H⁺] peaks) and fragmentation patterns .
- Melting point analysis : Used to assess purity (reported ranges: 213–265°C depending on substituents) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst optimization : Zn(L-proline)₂ enhances reaction efficiency (yields >85%) compared to traditional bases like piperidine .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid in precipitation .
- Temperature control : Reflux at 80–100°C minimizes side reactions. For example, prolonged heating (>8 hours) in methanol reduces byproduct formation .
Q. How are spectral data contradictions resolved (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, NOESY can distinguish between axial/equatorial orientations of the hydroxymethyl group .
- Crystallography : Single-crystal X-ray diffraction (CCDC-971311) provides definitive structural confirmation, especially for stereochemical ambiguities .
- Purity checks : Recrystallization from DMF/ethanol removes impurities causing anomalous peaks .
Q. What computational methods validate the compound’s biological activity?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like tyrosinase (PDB: 2Y9X) or cyclin-dependent kinases .
- Molecular dynamics (MD) : Simulations (e.g., 100 ns trajectories in GROMACS) assess binding stability and hydrogen-bonding networks .
- DFT calculations : Gaussian 09 optimizes geometries and calculates frontier molecular orbitals to predict reactivity .
Q. How do researchers address low solubility in biological assays?
- Methodological Answer :
- Co-solvents : DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes enhance aqueous solubility .
- Prodrug strategies : Acetylation of the hydroxymethyl group improves permeability, with subsequent enzymatic hydrolysis in vivo .
Data Analysis & Contradictions
Q. How are discrepancies in reported biological activities (e.g., IC₅₀ values) analyzed?
- Methodological Answer :
- Assay standardization : Use common cell lines (e.g., MCF-7 for anticancer studies) and controls like kojic acid for tyrosinase inhibition .
- Dose-response curves : Triplicate experiments with nonlinear regression (GraphPad Prism) ensure reproducibility. Contradictions may arise from varying assay conditions (e.g., pH, incubation time) .
- Meta-analysis : Compare data across studies using tools like Web of Science, prioritizing results from journals with stringent QC (e.g., RSC Advances) .
Experimental Design
Q. What in vitro models are appropriate for evaluating anticancer activity?
- Methodological Answer :
- Cell lines : MCF-7 (breast), A549 (lung), and HeLa (cervical) are standard. IC₅₀ values are determined via MTT assays (48–72 hr exposure) .
- Mechanistic studies : Flow cytometry (Annexin V/PI staining) assesses apoptosis, while Western blotting evaluates caspase-3/9 activation .
Q. How is the antioxidant activity quantified?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
